2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(4-Bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. This structure is characterized by:
Such hybrid structures are often explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, owing to their ability to interact with diverse biological targets .
Properties
Molecular Formula |
C19H12BrN3O3S2 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-bromophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12BrN3O3S2/c1-22-18(25)14(28-19(22)27)10-13-16(26-12-7-5-11(20)6-8-12)21-15-4-2-3-9-23(15)17(13)24/h2-10H,1H3/b14-10- |
InChI Key |
UWBKQBZVXZNVDP-UVTDQMKNSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)SC1=S |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[1,2-a]pyrimidin-4-one Formation
The synthesis begins with constructing the pyrido[1,2-a]pyrimidin-4-one backbone. A widely adopted method involves the cyclization of 2-aminopyridine derivatives with β-oxo esters or alkynoates. For example, 2-aminopyridine reacts with ethyl acetoacetate in ethylene glycol (EG) under catalyst-free conditions at 100°C for 4 hours, yielding the pyrido-pyrimidinone core in 85% isolated yield. This green chemistry approach avoids toxic catalysts and leverages EG’s dual role as solvent and promoter due to its high boiling point and hygroscopicity.
Key Reaction:
Bromophenoxy Substitution
The bromophenoxy group is introduced via nucleophilic aromatic substitution. Treating the intermediate with 4-bromophenol and potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours achieves substitution at the 2-position of the pyrido-pyrimidinone. Halogenated derivatives are optimized using thermal cyclization and decarboxylation techniques.
Key Reaction:
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time Dependence
Purification Techniques
-
Chromatography : HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity.
-
Recrystallization : Ethanol/water mixtures yield crystalline products suitable for X-ray analysis.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction of analogous compounds validates planar geometry and hydrogen-bonding networks. For example, the dihedral angle between pyrido-pyrimidinone and thiazolidinone rings is 12.5°, indicating minimal steric strain.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that this compound may possess significant biological activities, which are essential for its applications in drug development:
Antimicrobial Activity
Studies have shown that derivatives of thiazolidine compounds exhibit antimicrobial properties. The presence of the thiazolidine ring in this compound suggests potential efficacy against various bacterial strains. For example, related thiazolidine derivatives have demonstrated varying degrees of antimicrobial activity depending on the substituents attached to the benzene ring .
Anticancer Potential
The pyrido[1,2-a]pyrimidin-4-one scaffold is known for its anticancer properties. Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structure of this compound may enhance its interaction with biological targets involved in cancer progression .
Synthesis and Characterization
The synthesis of 2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions that include bromination, condensation reactions with thiocarbonyl compounds, and subsequent purification processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds in medicinal chemistry:
- Synthesis and Biological Evaluation : A study published in Molecules detailed the synthesis of novel substituted pyrido[1,2-a]pyrimidines and their biological evaluation against various pathogens, indicating a promising direction for further research into this compound's efficacy .
- Antimicrobial Screening : Research focusing on thiazolidine derivatives highlighted their antimicrobial activity against clinical strains, paving the way for developing new antibiotics based on similar structures .
- Anticancer Studies : Investigations into related pyrido[1,2-a]pyrimidine compounds have shown significant cytotoxic effects on cancer cell lines, suggesting that modifications to the structure could enhance therapeutic effects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally related derivatives.
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Differences :
- The 4-bromophenoxy substituent requires careful regioselective installation compared to simpler alkyl/aryl groups in analogues .
Pharmacological Activities
Table 2: Reported Bioactivities of Analogues
The target compound’s bromophenoxy group may enhance DNA intercalation or protein binding compared to non-halogenated analogues. The thioxo-thiazolidinone moiety could confer redox-modulating activity, as seen in structurally related antioxidants .
Physicochemical Properties
- Lipophilicity: The 4-bromophenoxy group increases logP compared to ethylamino or morpholinyl substituents in analogues .
- Solubility: Lower aqueous solubility than piperidine-containing chromeno-pyrimidinones due to reduced basicity .
- Stability: The thioxo group may render the compound prone to oxidation under physiological conditions, unlike oxo-thiazolidinones .
Biological Activity
The compound 2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule notable for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Basic Information
- Molecular Formula : C19H12BrN3O3S2
- Molecular Weight : 474.35 g/mol
- CAS Number : 799769-07-6
- Predicted Boiling Point : 484.2 ± 55.0 °C
- Predicted Density : 1.65 ± 0.1 g/cm³
- Acidity Constant (pKa) : -0.85 ± 0.70
Structural Features
The compound integrates several functional groups:
- A bromophenyl moiety
- A thiazolidinone structure
- A pyrido-pyrimidine core
These features contribute to its unique reactivity and biological potential.
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone and pyrimidine moieties exhibit various biological activities, including significant antimicrobial properties. For instance, derivatives of thiazolidinone have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the thiazolidinone component may enhance antibacterial activity .
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of related thiazolidinone compounds against multiple bacterial strains. The results indicated that modifications in the thiazolidinone ring significantly influenced activity:
| Compound | Structure Features | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| Compound 4f | Thiazolidinone with specific substituents | 31.25 µg/ml against C. glabrata | High |
| Compound 4b | Contains dichlorobenzylidene | 62.5 µg/ml against K. pneumoniae | Moderate |
| Compound 4c | Hydroxybenzylidene derivative | <31.25 µg/ml against E. coli | Very High |
These findings highlight the importance of structural modifications in enhancing antimicrobial potency.
Anticancer Potential
The pyrido-pyrimidine core of the compound suggests potential anticancer activity, as similar compounds have shown effectiveness in inhibiting cancer cell proliferation. For example, studies on pyrido-pyrimidine derivatives have demonstrated cytotoxic effects on various cancer cell lines .
Example of Anticancer Activity
In one study, a related compound was tested against breast cancer cell lines MCF-7 and T47-D, resulting in significant cytotoxicity:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 10 | High |
| T47-D | 15 | Moderate |
This suggests that the compound may possess similar anticancer properties warranting further investigation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of these compounds:
- Thiazolidinone Ring : Essential for antibacterial properties.
- Pyrido-Pyrimidine Core : Associated with anticancer activity.
- Bromophenyl Group : Enhances overall reactivity and may contribute to antimicrobial efficacy.
Comparative Analysis with Similar Compounds
A comparative analysis of structural analogs reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinone Derivatives | Thiazolidine ring | Antibacterial |
| Pyrido-Pyrimidine Analogues | Pyrido-pyrimidine core | Anticancer |
| Bromophenyl Derivatives | Bromophenyl group | Antimicrobial |
This multifaceted approach could lead to novel mechanisms of action not observed in other similar compounds .
Q & A
Basic: How can researchers optimize the synthesis yield of this compound?
Answer:
Yield optimization involves systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates. Ethanol is preferred for its balance of polarity and low toxicity .
- Catalyst/Additives : Acidic conditions (e.g., acetic acid) promote imine formation in analogous heterocyclic syntheses .
- Reaction Time : Monitor via TLC or NMR to prevent over-oxidation or side reactions. For example, hypochlorite-mediated cyclization requires precise timing (3–24 hours) to avoid decomposition .
- Workup : Use vacuum filtration and sequential washing (water, methanol) to isolate pure precipitates .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and thiocarbonyl (C=S) carbons (δ ~180 ppm). The Z-configuration of the thiazolidinone methylidene group can be inferred from coupling patterns and NOE correlations .
- FTIR : Confirm thioxo (C=S) stretches at ~1200–1250 cm⁻¹ and carbonyl (C=O) bands at ~1650–1700 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
Basic: How should researchers purify this compound to minimize impurities?
Answer:
- Recrystallization : Use mixed solvents (e.g., DCM/methanol) to exploit differential solubility.
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves polar byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity for biological assays .
Advanced: How can the Z-configuration of the thiazolidinone methylidene group be confirmed experimentally?
Answer:
- X-ray Crystallography : Resolve the spatial arrangement of the substituents. For example, analogous thiazolidinone derivatives show bond angles and torsion angles consistent with Z-configuration .
- NOESY NMR : Detect spatial proximity between the methylidene proton and adjacent aromatic protons, distinguishing Z from E isomers .
Advanced: What computational methods predict the compound’s reactivity or stability?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict hydrolysis susceptibility .
Advanced: How to design assays for evaluating its biological activity?
Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Validate selectivity via non-cancerous cell lines (e.g., HEK-293) .
Advanced: How to analyze structure-activity relationships (SAR) for analogs?
Answer:
- Modular Synthesis : Vary substituents (e.g., bromophenoxy → chlorophenoxy) and assess impact on bioactivity .
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity. Partial least squares (PLS) regression identifies key contributors .
Advanced: What strategies stabilize this compound under physiological conditions?
Answer:
- pH Stability Tests : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Thioxo groups may hydrolyze in alkaline conditions, requiring formulation adjustments .
- Lyophilization : Improve shelf-life by removing water, preventing hydrolysis .
Advanced: How to study interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., bacterial dihydrofolate reductase). Validate with mutagenesis studies .
- SPR Spectroscopy : Measure real-time binding kinetics (ka/kd) to immobilized targets .
Advanced: How to compare this compound with structural analogs?
Answer:
- Thermal Analysis : DSC/TGA to compare melting points and thermal stability. Higher melting points correlate with crystallinity and purity .
- Biological Potency : Parallel testing in standardized assays (e.g., MIC, IC50) identifies superior analogs. Include statistical analysis (ANOVA) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
